molecular formula C16H10N2O2 B1684374 Indirubin CAS No. 479-41-4

Indirubin

Cat. No.: B1684374
CAS No.: 479-41-4
M. Wt: 262.26 g/mol
InChI Key: JNLNPCNGMHKCKO-UHFFFAOYSA-N
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Description

Indirubin, a bis-indole alkaloid derived from plants such as Isatis indigotica and Indigofera tinctoria, has been a cornerstone in traditional Chinese medicine for treating chronic myeloid leukemia (CML) and inflammatory diseases . Its pharmacological profile includes anti-tumor, anti-inflammatory, and neuroprotective activities, primarily through inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK3β) .

Chemical Reactions Analysis

Tautomerization

  • Indirubin formation proceeds through a condensation pathway between the keto and enol tautomers of indoxyl .

Isomerization

  • This compound, indigo, and isoindigo are isomers of each other, differing in the connection positions of the two indole rings and their chemically active groups .

Reactions

  • With Electrophiles: (Salen)manganese(V) nitrido species are activated by electrophiles such as trifluoroacetic anhydride (TFAA) or trifluoroacetic acid (TFA) to produce N2N_2
    . Mechanistic studies suggest that the manganese(V) nitrido species first react with TFAA or TFA to produce an imido species, which then undergoes N…N coupling .

Indole reactions

  • Electron deficient indoles can lead to some this compound formation with significant amounts of indigo, while more electron-rich systems produce indigo as the sole product .

Data Table

PropertyDescription
Chemical FormulaC16H10N2O2C_{16}H_{10}N_2O_2
text
|

| Molar Mass | 262.26 |
| Melting Point | 350°C (lit.) |
| Boiling Point | 496.6±45.0 °C(Predicted) |
| Solubility | Soluble in pyridine, acetone, chloroform, ether, ethyl acetate, slightly soluble in ethanol, insoluble in water |
| Appearance | Grey blue indigo naturalis powder (purple crystal or powder) |
| Color | Very Dark Red |
| Synonyms | Indigo red |
|IUPAC Name | 3-[(2E)-3-oxo-2,3-dihydro-1H-indol-2-ylidene]-2,3-dihydro-1H-indol-2-one |

Scientific Research Applications

Anticancer Properties

Indirubin has been primarily studied for its anticancer effects, particularly in the treatment of chronic myelogenous leukemia (CML). Initial clinical trials in the 1980s demonstrated that this compound could induce partial or complete remission in over 50% of CML patients, leading to further investigations into its efficacy against various cancers.

Mechanism of Action:

  • This compound acts as an inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK-3β), which are crucial for cell cycle regulation and proliferation. It has been shown to induce apoptosis in cancer cells by interfering with cellular signaling pathways, including the activation of nuclear factor-kappa B (NF-κB) and the aryl hydrocarbon receptor (AhR) .

Case Studies:

  • A study reported that this compound derivatives displayed enhanced cytotoxicity against breast and bladder cancer cell lines, effectively overcoming drug resistance mechanisms . Another investigation highlighted the compound's ability to inhibit cell proliferation in various cancer models, including skin and lung cancers .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that this compound can alleviate inflammation by modulating various cytokines and signaling pathways.

Mechanism of Action:

  • This compound has been found to reduce levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha (TNF-α), thereby mitigating oxidative stress and inflammation . Its effects on NF-κB signaling further contribute to its anti-inflammatory actions.

Case Studies:

  • In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, this compound significantly reduced lung inflammation and improved antioxidant responses . This suggests its potential utility in treating respiratory conditions characterized by inflammation.

Wound Healing

Recent studies have indicated that this compound may accelerate wound healing processes.

Mechanism of Action:

  • This compound enhances keratinocyte migration without affecting proliferation, which is essential for effective wound closure. The activation of specific receptors involved in cellular migration has been implicated in this process .

Case Studies:

  • In vitro assays demonstrated that this compound significantly accelerated wound closure in scratch assays and improved healing outcomes in full-thickness skin ulcer models .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, particularly in conditions like Alzheimer's disease.

Mechanism of Action:

  • This compound derivatives have shown potential for targeting kinases involved in neurodegenerative processes, offering a novel approach to combat neuroinflammation and neuronal death .

Case Studies:

  • Research has indicated that certain this compound derivatives can enhance neuronal survival and reduce neuroinflammation, suggesting their therapeutic promise in neurodegenerative diseases .

Pharmacokinetics and Derivative Development

Despite its therapeutic potential, the clinical application of this compound is limited by its poor water solubility. Recent efforts have focused on developing novel derivatives with improved pharmacokinetic profiles.

Innovations:

  • Researchers have synthesized various this compound derivatives that enhance solubility and bioavailability while maintaining or improving anticancer efficacy. These derivatives are designed to selectively inhibit specific kinases involved in cancer progression .

Summary Table of this compound Applications

ApplicationMechanism of ActionKey Findings
AnticancerInhibition of CDKs and GSK-3βEffective against CML; induces apoptosis in cancer cells
Anti-inflammatoryModulation of cytokines; inhibition of NF-κB signalingReduces inflammation in acute lung injury models
Wound healingEnhances keratinocyte migrationAccelerates wound closure in skin models
NeuroprotectionTargets kinases involved in neurodegenerationPromotes neuronal survival; reduces neuroinflammation
PharmacokineticsDevelopment of soluble derivativesImproved bioavailability; enhanced therapeutic effects

Mechanism of Action

Indirubin exerts its effects primarily through the inhibition of cyclin-dependent kinases and glycogen synthase kinase-3 beta. These enzymes play crucial roles in cell cycle regulation and apoptosis. This compound binds to the ATP-binding site of these enzymes, preventing their activity and leading to cell cycle arrest and apoptosis . Additionally, this compound has been shown to downregulate the expression of oncogenic genes such as PLK1 and PIN1 .

Comparison with Similar Compounds

Structural and Spectral Differences

Indirubin and its isomer indigo share a bis-indole core but differ in connectivity: this compound has a cross-conjugated structure (C2–C3' linkage), whereas indigo is linearly conjugated (C3–C3' linkage). This structural divergence leads to distinct spectral properties:

  • UV-Vis Absorption : Indigo exhibits a longer λmax (610 nm vs. This compound’s 540 nm) due to greater planarity and conjugation .
  • Fluorescence : Indigo’s stronger fluorescence intensity arises from its rigid, planar structure, while this compound’s twisted conformation reduces emission efficiency .
  • Vibrational Spectra : this compound’s FTIR and Raman spectra show lower-frequency shifts in key vibrational modes (e.g., C=O stretching) compared to indigo .

Pharmacological Activities

Compound Key Targets Therapeutic Effects Limitations
This compound CDK1/2, GSK3β, STAT3, NF-κB Anti-leukemic, anti-inflammatory, neuroprotective Poor solubility, gastrointestinal toxicity
Indigo N/A Textile dye; limited bioactivity No significant pharmacological use
Meisoindigo CDKs, leukocyte migration Enhanced solubility, superior anti-leukemic effects Does not modulate AKT/ERK pathways
6-Bromothis compound Aβ oligomers, tau phosphorylation Alzheimer’s disease (reduces Aβ toxicity) Limited in vivo data
This compound-3'-oxime (E804) CDK2, STAT3 Potent anti-cancer (melanoma, breast cancer) Requires nanoencapsulation for delivery

Derivative Optimization

  • Oxime Derivatives : The addition of an oxime group (e.g., this compound-3'-oxime) enhances binding to kinase ATP pockets, improving inhibitory potency against GSK3β (IC50 = 22 nM vs. 100 nM for this compound) .
  • Halogenation : Bromination at the 6-position (6-bromothis compound) increases blood-brain barrier penetration, making it effective in Alzheimer’s models .
  • Salt Formation : Hydrochloride salts (e.g., compound 4 in ) improve water solubility, achieving tumor suppression rates 3× higher than this compound in murine models .

Mechanistic Divergence

  • Meisoindigo : Unlike this compound, meisoindigo inhibits leukocyte chemotaxis without affecting pAKT/pERK signaling, suggesting a unique anti-inflammatory mechanism .
  • This compound Derivatives: Noncanonical derivatives (e.g., 7-substituted indirubins) target alternative kinases like TGF-β and AhR, expanding therapeutic applications to fibrosis and immune regulation .

Tables

Table 1. Spectral Properties of Indigo vs. This compound

Property Indigo This compound Reference
λmax (UV-Vis) 610 nm 540 nm
Fluorescence Intensity Strong Weak
C=O Stretching (FTIR) 1670 cm<sup>−1</sup> 1620 cm<sup>−1</sup>

Table 2. Key Derivatives and Bioactivities

Derivative Modification IC50/EC50 Target Disease Reference
Meisoindigo N-methylation 10 µM (leukocyte migration) CML, inflammation
6-Bromothis compound Bromination at C6 2.3–23.3 µg/kg (Aβ inhibition) Alzheimer’s
This compound-3'-oxime Oxime group at C3' 22 nM (GSK3β inhibition) Cancer, neurodegeneration
Hydrochloride salt (4) Piperidine-oxime salt 0.363 µM (A549 cells) Solid tumors

Biological Activity

Indirubin, a naturally occurring compound derived from the indigo plant, has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the pharmacological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

Chemical Structure and Properties

This compound is chemically classified as a 3,2'-bisindole and is a stable red isomer of indigo. Its structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry. The compound exhibits low toxicity levels in animal models, which enhances its appeal for therapeutic use .

This compound's biological activity is primarily attributed to its ability to inhibit several key kinases involved in cell cycle regulation and signaling pathways:

  • Cyclin-Dependent Kinases (CDKs) : this compound has been shown to inhibit CDK2 and CDK4, leading to cell cycle arrest at the G0/G1 phase in various cancer cell lines .
  • Glycogen Synthase Kinase-3 Beta (GSK-3β) : this compound acts as a potent inhibitor of GSK-3β (IC50 = 5 nM), which plays a crucial role in multiple cellular processes including proliferation, differentiation, and apoptosis .
  • Aryl Hydrocarbon Receptor (AhR) : this compound also activates AhR signaling pathways, influencing the expression of proteins that regulate cell cycle progression and differentiation .

Cancer Treatment

This compound has demonstrated significant anti-cancer properties across various studies:

  • Leukemia : In clinical trials involving chronic myelogenous leukemia (CML), 26% of patients achieved complete remission with this compound treatment. The compound's low toxicity profile was noted, with only mild side effects reported .
  • Colorectal Cancer : Research indicates that this compound can ameliorate symptoms in models of inflammatory bowel disease (IBD), suggesting potential applications in managing colitis-related cancers .
  • Glioblastoma : Recent studies have highlighted the efficacy of this compound derivatives like 6'-bromothis compound acetoxime (BiA) in improving survival rates in glioblastoma mouse models by targeting multiple pathways associated with tumor growth and immune response .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties that may be beneficial in treating conditions such as colitis. In murine models, oral administration of this compound significantly improved histological grading and reduced inflammatory markers like interleukin-6 .

Table 1: Summary of this compound's Biological Activities

Activity TypeMechanism/TargetStudy Findings
AntiproliferativeInhibition of CDKsInduces G0/G1 arrest in cancer cells
Anti-inflammatoryReduction of IL-6Improved colitis symptoms in mouse models
NeuroprotectiveGSK-3β inhibitionEnhances survival rates in glioblastoma models
CytostaticAhR activationModulates centriole duplication control

Recent Research Developments

Recent investigations into this compound derivatives have focused on enhancing solubility and bioavailability for improved therapeutic outcomes. For instance, formulations like PPRX-1701 have been developed to optimize delivery methods for glioblastoma treatment, showing promising results in preclinical trials .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of indirubin in anti-inflammatory and anticancer research?

this compound primarily targets kinases such as MAPK14 (p38α), which regulates inflammatory pathways in psoriasis . In cancer research, it modulates NF-κB, STAT3, and TGF-ß signaling, contributing to antitumor effects . Kinase profiling studies reveal its ability to bind ATP pockets in diverse kinases, influencing apoptosis and immune regulation .

Q. How is this compound typically isolated and quantified in plant extracts or traditional formulations?

High-performance liquid chromatography (HPLC) with UV detection is the standard method. For example, this compound quantification uses a regression equation y=1471.2799x52.6798y = 1471.2799x - 52.6798 (r=0.9992r = 0.9992) within a linear range of 0.057–0.46 μg/mL, validated via recovery rates (99.43%, RSD 0.81%) . Thin-layer chromatography (TLC) is also employed for preliminary screening .

Q. What in vitro assays are commonly used to assess this compound’s anticancer efficacy?

  • Cell proliferation : Cell Counting Kit-8 (CCK-8) assays measure viability (e.g., DLBCL cells treated with 10–20 μM this compound for 24–72 hours) .
  • Apoptosis : Flow cytometry with Annexin V/PI staining quantifies apoptotic rates .
  • Gene expression : qPCR and western blotting evaluate Bax/Bcl-2 ratios and caspase-3 activation .

Q. What are the key structural features of this compound critical for its bioactivity?

The oxime group at the C-3 position enhances photostability and solubility, as shown by TDDFT computational studies. Modifications here alter emission spectra (543–625 nm) and solvent-dependent stability . The lactam ring and planar structure are essential for kinase inhibition .

Q. How does this compound influence immune regulation in autoimmune models?

In murine immune thrombocytopenia (ITP), this compound increases CD4+CD25+Foxp3+ regulatory T cells (Tregs) by 20–30%, measured via flow cytometry. This immunomodulation correlates with reduced splenic inflammation .

Advanced Research Questions

Q. How can researchers optimize this compound derivatives to improve aqueous solubility without compromising bioactivity?

  • Structural modifications : Introducing a piperidine heterocycle or hydrochloride salt enhances solubility (e.g., 6’-bromothis compound acetoxime, BiA) .
  • Oxime derivatives : Replace the C-3 carbonyl with oxime groups to reduce intramolecular hydrogen bonding, improving bioavailability .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles can address poor pharmacokinetics .

Q. What experimental strategies resolve contradictions in this compound’s pro-apoptotic vs. immunomodulatory effects?

  • Context-dependent assays : Test this compound alone vs. in combination (e.g., with arsenic disulfide in DLBCL). Synergistic effects may arise via mitochondrial apoptosis (Bax cleavage) .
  • Pathway-specific knockdowns : Use siRNA to isolate NF-κB or STAT3 contributions in dual-function scenarios .

Q. How do computational methods like TDDFT elucidate this compound’s photophysical properties?

Time-dependent density functional theory (TDDFT) predicts absorption/emission spectra (e.g., 470–478 nm absorption; 543–625 nm emission) by modeling keto-enol tautomerism. Solvent parameters (dielectric constant, viscosity) are incorporated to validate experimental data .

Q. What in vivo models best recapitulate this compound’s antitumor efficacy for translational research?

  • Glioblastoma : Orthotopic xenografts in mice treated with BiA (10 mg/kg, IP) show 40–50% tumor growth inhibition and extended survival .
  • Psoriasis : IMQ-induced murine models demonstrate reduced MAPK14 activity and epidermal hyperplasia after topical this compound application .

Q. How can researchers address variability in this compound’s potency across cancer cell lines?

  • Kinome-wide profiling : Identify cell-specific kinase expression patterns (e.g., glioblastoma vs. leukemia) using phosphoproteomics .
  • Metabolic profiling : LC-MS/MS to assess this compound metabolism (e.g., CYP450-mediated oxidation) and tissue-specific bioavailability .

Q. Methodological Guidelines

  • Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., qPCR + western blotting for gene expression) .
  • Experimental Design : For derivative synthesis, follow protocols in (oxime group addition via hydroxylamine hydrochloride reflux) and (piperidine incorporation).
  • Statistical Tools : Use ANOVA for dose-response studies and Kaplan-Meier analysis for survival assays .

Properties

IUPAC Name

2-(2-hydroxy-1H-indol-3-yl)indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLNPCNGMHKCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026053, DTXSID501026052
Record name (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
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Record name 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one
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Molecular Weight

262.26 g/mol
Source PubChem
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CAS No.

479-41-4, 397242-72-7, 906748-38-7
Record name Indirubin
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Record name Isoindirubin
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Record name (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
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Record name 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one
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Record name ISOINDIRUBIN
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Record name INDIRUBIN
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Synthesis routes and methods I

Procedure details

To a solution of isatin analogs (77 mg, 0.425 mmol) in methanol (5 ml) were added 5-substituted indoxy N, O diacetate (100 mg, 0.425 mmol) and the mixture was stirred for 5 min. Anhydrous Na2CO3 (112.5 mg, 1.06 mmol) was added, and the stirring was continued for 3 h at room temperature. The dark precipitate was filtered and washed with cold water, and dried under reduced pressure to give derivatives of 5,5-substituted indirubin, 7-10. The appropriate indirubin derivative (10 mg, 0.032 mmol) was dissolved in pyridine (0.3 ml) and added hydroxylamine hydrochloride (6.6 mg, 0.095 mmol). The reaction mixture was heated under reflux at 120° C. for 2 h. After cooling, the product was acidified with 1N HCl. The precipitation was filtered and washed with water to afford quantitatively the corresponding 3′-oxime selectively in a (2′Z, 3′E) form. The product was purified by silica gel column chromatography (Chloroform:Methanol=20:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
112.5 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Argon gas was blown into a suspension of indoxyl acetate (1.75 g, 10 mmol) and isatin (1.47 g, 10 mmol) in anhydrous methanol (20 mL) for 5 minutes. Sodium carbonate (2.12 g, 20 mmol) was added to the reaction liquid and stirred at room temperature for 18 hours. The reaction liquid was then poured into water (1 L). The precipitated crude crystals were collected by suction filtration. The resulting crude crystals were recrystallized from 1,4-dioxane/hexane to give purple needle-shaped crystals of indirubin (1.81 g, 69%).
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
69%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.